molecular formula C14H8BrNO B11843407 9-Bromo-6H-benzofuro[2,3-b]indole

9-Bromo-6H-benzofuro[2,3-b]indole

Cat. No.: B11843407
M. Wt: 286.12 g/mol
InChI Key: ZBVGIXOXFOUUNF-UHFFFAOYSA-N
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Description

9-Bromo-6H-benzofuro[2,3-b]indole is a heterocyclic compound that features a fused benzofuran and indole ring system with a bromine atom at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-6H-benzofuro[2,3-b]indole typically involves multi-step procedures. One common method is the Fischer indole synthesis, which is a key step in constructing the indole core. The process begins with the preparation of 3-chlorobenzofuran-2-carbaldehydes, which are then converted into 3-aminothieno[3,2-b]benzofuran-2-carboxylates through a series of reactions, including the replacement of the chlorine atom with a -SCH2CO2Me moiety and the conversion of the aldehyde group into a nitrile group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the Fischer indole synthesis and related procedures suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-6H-benzofuro[2,3-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The bromine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzofuroindoles .

Mechanism of Action

The mechanism of action of 9-Bromo-6H-benzofuro[2,3-b]indole in its various applications involves its ability to participate in electron transfer processes. In the context of TADF emitters, the compound acts as an electron donor, facilitating the transfer of electrons to acceptor molecules, which results in delayed fluorescence. The molecular targets and pathways involved in these processes are primarily related to the compound’s electronic structure and its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromo-6H-benzofuro[2,3-b]indole is unique due to the presence of the bromine atom, which allows for further functionalization and modification. This makes it a versatile intermediate in the synthesis of more complex molecules and materials.

Properties

Molecular Formula

C14H8BrNO

Molecular Weight

286.12 g/mol

IUPAC Name

9-bromo-6H-[1]benzofuro[2,3-b]indole

InChI

InChI=1S/C14H8BrNO/c15-8-5-6-11-10(7-8)13-9-3-1-2-4-12(9)17-14(13)16-11/h1-7,16H

InChI Key

ZBVGIXOXFOUUNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)NC4=C3C=C(C=C4)Br

Origin of Product

United States

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